Telotristat-Etiprat

Übersicht

Beschreibung

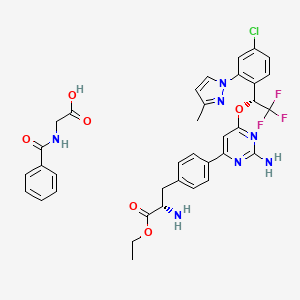

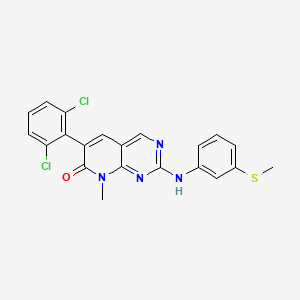

Telotristat-Etiprat ist ein Prodrug von Telotristat, einem Inhibitor der Tryptophanhydroxylase. Es wird als this compound formuliert, ein Hippursalz von Telotristat-Ethyl. Diese Verbindung wird hauptsächlich in Kombination mit Somatostatin-Analogtherapie zur Behandlung von Erwachsenen mit Durchfall im Zusammenhang mit dem Karzinoidsyndrom verwendet, der durch die Somatostatin-Analogtherapie allein unzureichend kontrolliert wird .

Wissenschaftliche Forschungsanwendungen

Telotristat-Etiprat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Medizin und Biologie. Es wird zur Behandlung von Durchfall im Zusammenhang mit dem Karzinoidsyndrom eingesetzt, einer Erkrankung, die mit neuroendokrinen Tumoren verbunden ist, die übermäßige Mengen an Serotonin freisetzen . Durch die Inhibition der Tryptophanhydroxylase reduziert this compound die Serotoninproduktion und lindert so die Symptome des Karzinoidsyndroms . Darüber hinaus laufen Forschungsarbeiten zur Erforschung seines Potenzials zur Vorbeugung von Karzinoidherzerkrankungen und anderen Serotonin-vermittelten Komplikationen .

Wirkmechanismus

Der Wirkmechanismus von this compound umfasst die Inhibition der Tryptophanhydroxylase, des Enzyms, das für den geschwindigkeitsbestimmenden Schritt der Serotoninsynthese verantwortlich ist . Durch die Inhibition dieses Enzyms reduziert this compound die Produktion von Serotonin, einem wichtigen Mediator der Symptome des Karzinoidsyndroms . Die beteiligten molekularen Ziele und Wege umfassen das Enzym Tryptophanhydroxylase und den Serotoninsyntheseweg .

Wirkmechanismus

Target of Action

Telotristat Etiprate primarily targets Tryptophan Hydroxylase (TPH) . TPH is an enzyme that mediates the rate-limiting step in serotonin biosynthesis . It converts tryptophan to 5-hydroxytryptophan, which is ultimately converted to serotonin .

Mode of Action

Telotristat Etiprate, a prodrug, is metabolized in the body to its active form, Telotristat . Telotristat acts as an inhibitor of Tryptophan Hydroxylase, effectively blocking the conversion of tryptophan to 5-hydroxytryptophan . This inhibits the synthesis of serotonin, thereby reducing its levels in the body .

Biochemical Pathways

The primary biochemical pathway affected by Telotristat Etiprate is the serotonin synthesis pathway . By inhibiting TPH, Telotristat Etiprate reduces the production of serotonin, a hormone that can cause severe diarrhea when overproduced . This is particularly relevant in the context of neuroendocrine tumors (NETs), which can secrete excessive serotonin into the bloodstream, leading to carcinoid syndrome .

Pharmacokinetics

Telotristat Etiprate is a prodrug that is converted in vivo to Telotristat . Peak plasma concentrations of Telotristat Etiprate and Telotristat are attained within 0.5–2 hours and 1–3 hours, respectively, after a single oral dose . Telotristat Etiprate should be administered orally 3 times daily with food .

Result of Action

The primary result of Telotristat Etiprate’s action is a significant reduction in the frequency of daily bowel movements in patients with carcinoid syndrome . By inhibiting serotonin synthesis, Telotristat Etiprate effectively controls the severe diarrhea associated with carcinoid syndrome .

Action Environment

The action of Telotristat Etiprate is influenced by the presence of carboxylesterases in the body, which hydrolyze the prodrug to its active form, Telotristat . Furthermore, the drug’s efficacy can be influenced by the patient’s diet, as it should be taken with food .

Vorbereitungsmethoden

Die Synthese von Telotristat-Etiprat umfasst mehrere Schritte, darunter die Bildung des Hippursalzes von Telotristat-Ethyl. Die synthetische Route umfasst typischerweise die Veresterung der Carbonsäuregruppe von Telotristat mit Ethanol unter Bildung von Telotristat-Ethyl, gefolgt von der Bildung des Hippursalzes . Industrielle Produktionsverfahren sind so konzipiert, dass eine hohe Reinheit und Ausbeute gewährleistet wird, wobei häufig optimierte Reaktionsbedingungen und Reinigungsschritte zur Isolierung des gewünschten Produkts eingesetzt werden.

Analyse Chemischer Reaktionen

Telotristat-Etiprat unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse und Inhibition der Tryptophanhydroxylase. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Carboxylesterasen für die Hydrolyse und spezifische Inhibitoren für die Tryptophanhydroxylase . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Telotristat und seine Metaboliten, die hauptsächlich mit dem Kot ausgeschieden werden .

Vergleich Mit ähnlichen Verbindungen

Telotristat-Etiprat ist einzigartig in seiner Fähigkeit, die Tryptophanhydroxylase zu hemmen und die Serotoninproduktion zu reduzieren. Ähnliche Verbindungen umfassen andere Inhibitoren der Tryptophanhydroxylase, wie z. B. p-Chlorphenylalanin und 5-Hydroxytryptophan . This compound zeichnet sich durch seine Formulierung als Hippursalz aus, die seine Bioverfügbarkeit und therapeutische Wirksamkeit erhöht .

Eigenschaften

IUPAC Name |

2-benzamidoacetic acid;ethyl (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClF3N6O3.C9H9NO3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37;11-8(12)6-10-9(13)7-4-2-1-3-5-7/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35);1-5H,6H2,(H,10,13)(H,11,12)/t20-,24+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFPZBUIBYMVEA-CELUQASASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)O[C@H](C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H35ClF3N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137608-69-5 | |

| Record name | Telotristat etiprate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1137608695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-AMINO-6-[(1R)-1-[4-CHLORO-2-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-2,2,2-TRIFLUOROETHOXY]-4-PYRIMIDINYL]-, ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELOTRISTAT ETIPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T25U84H4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

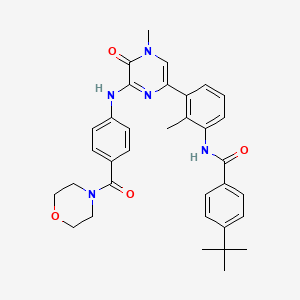

![N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1684440.png)